Cosmomycin B - 40795-73-1

Cosmomycin B

Catalog Number: EVT-1547133
CAS Number: 40795-73-1
Molecular Formula: C40H53NO14
Molecular Weight: 771.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cosmomycin B is a natural product found in Streptomyces olindensis, Algoriphagus, and other organisms with data available.
Overview

Cosmomycin B is an anthracycline antibiotic recognized for its significant antitumor properties. It belongs to the cosmomycin family, which includes related compounds such as cosmomycin A, C, and D. These compounds are produced by the bacterium Streptomyces cosmosus and are characterized by their complex glycosylation patterns. The unique structure and biological activity of cosmomycin B make it a subject of interest in both medicinal chemistry and cancer research.

Source and Classification

Cosmomycin B is classified as a natural product derived from the actinobacteria Streptomyces cosmosus. This classification places it within the broader category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. The biosynthetic pathway of cosmomycin B involves a series of enzymatic reactions, particularly those mediated by glycosyltransferases, which facilitate the attachment of sugar moieties to its aglycone backbone .

Synthesis Analysis

Methods and Technical Details

The synthesis of cosmomycin B can be achieved through both biosynthetic and chemical methods. The biosynthetic route primarily involves fermentation processes using Streptomyces cosmosus. In this process, the bacterium is cultured in a nutrient-rich medium containing glucose, yeast extract, and mineral salts. The fermentation typically occurs in large bioreactors at approximately 27°C for several days. After fermentation, cosmomycin B is extracted and purified using chromatographic techniques .

In addition to natural biosynthesis, synthetic approaches have been explored. These methods often focus on constructing the tetracyclic polyketide backbone followed by glycosylation at specific positions (C-7 and C-10) to yield cosmomycin B.

Molecular Structure Analysis

Structure and Data

The molecular structure of cosmomycin B features a tetracyclic ring system characteristic of anthracyclines. Its structural formula highlights several functional groups, including hydroxyl groups and glycosyl units attached to the aglycone core. The specific arrangement of these groups contributes to its biological activity.

Key structural data include:

  • Molecular Formula: C₁₉H₂₁O₁₃
  • Molecular Weight: 365.37 g/mol
  • CAS Number: 103470-57-1

The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the compound's conformation and functional group positioning .

Chemical Reactions Analysis

Reactions and Technical Details

Cosmomycin B undergoes various chemical reactions that are crucial for its biological activity. Key reaction types include:

  • Glycosylation: This reaction involves the enzymatic attachment of sugar moieties to the aglycone backbone, critical for the compound's efficacy.
  • Oxidation: Oxidizing agents can introduce hydroxyl groups into the structure.
  • Reduction: Reducing agents may convert ketone groups into alcohols.

Common reagents used in these reactions include glycosyltransferases for glycosylation, hydrogen peroxide for oxidation, and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of cosmomycin B primarily involves its interaction with DNA. It intercalates between base pairs in the DNA helix, disrupting normal replication and transcription processes. This action leads to cell cycle arrest and apoptosis in cancer cells. The specific interactions at the molecular level are facilitated by the sugar moieties that enhance binding affinity to DNA .

Data Supporting Mechanism

Studies have demonstrated that cosmomycin B exhibits potent cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent. Its mechanism is closely related to other anthracyclines but is distinguished by its unique glycosylation pattern .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cosmomycin B typically appears as a yellowish powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for anthracyclines.

Analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time .

Applications

Cosmomycin B has a wide range of scientific applications:

  • Chemistry: It serves as a model compound for studying glycosylation reactions and anthracycline biosynthesis.
  • Biology: Researchers utilize it to investigate cell differentiation processes relevant to cancer biology.
  • Medicine: Due to its potent antitumor properties, cosmomycin B is being explored as a potential chemotherapeutic agent.
  • Industry: It plays a role in producing other anthracycline antibiotics and serves as a reference compound in quality control processes .
Biosynthesis and Genetic Regulation of Cosmomycin B

Genomic Organization of Cosmomycin Biosynthetic Gene Clusters (BGCs)

The cosmomycin B biosynthetic gene cluster (BGC) in Streptomyces olindensis spans 14,080 bp and encodes 13 genes responsible for aglycone formation, glycosylation, tailoring, and self-resistance (Table 1) [7]. Core components include:

  • Minimal PKS genes (cosB, cosC, cosE): Encode ketoacyl synthase (KS), chain-length factor (CLF), and acyl carrier protein (ACP) for polyketide chain assembly.
  • Glycosyltransferases (cosG, cosK): Catalyze trisaccharide attachment at C-7 and C-10.
  • Resistance genes (cosI, cosJ, cosP): Encode an ABC transporter, UvrA-like DNA repair protein, and mycothiol peroxidase for self-protection [2] [7].

Table 1: Core Genes in Cosmomycin B BGC

GeneProductFunction
cosGGlycosyltransferaseAttaches first deoxysugar to aglycone
cosKGlycosyltransferaseElongates trisaccharide chains
cosBβ-Ketoacyl synthaseInitiates polyketide chain elongation
cosCChain length factorDetermines polyketide backbone size
cosIABC transporter ATPaseAnthracycline efflux
cosPMycothiol peroxidaseDetoxifies reactive oxygen species

Comparative Analysis of BGCs in Streptomyces spp.

Comparative genomics reveals that cosmomycin BGC shares >80% amino acid identity with the cytorhodin (cyt) cluster from marine Streptomyces sp. SCSIO 1666 but diverges in tailoring and resistance components [5]. Unlike the cyt cluster, which harbors the reductase cytA for C-7 deoxygenation, the cosmomycin BGC lacks cytA, explaining its C-7 hydroxylated products [5]. Additionally, cos BGC encodes three glycosyltransferases versus two in simpler anthracycline clusters (e.g., doxorubicin), enabling its complex trisaccharide decoration [4] [7].

Table 2: BGC Comparisons in Anthracycline Producers

FeatureCosmomycin BGCCytorhodin BGC
Aglycone oxidationC-7 hydroxylatedC-7 deoxygenated (via CytA)
Glycosyltransferases3 (CosG, CosK, CosT)2
Resistance genescosI, cosJ, cosPHomologs of cosI/cosJ only

Role of Glycosyltransferases in Trisaccharide Chain Assembly

Glycosyltransferases CosG and CosK exhibit strict regioselectivity and substrate flexibility:

  • CosG transfers L-rhodosamine to the C-10 hydroxyl of the aglycone, forming the β-glycosidic linkage [4].
  • CosK elongates the C-10 chain with D-olivose and L-rhodosamine but can also modify C-7 when CosG is inactivated, producing mono- or diglycosylated analogs [4]. Gene knockout studies confirm that cosK disruption abolishes trisaccharide formation but yields bioactive 7-monoglycosylated derivatives, highlighting its indispensability for full glycosylation [4] [7].

Enzymatic Pathways for Aglycone Skeleton Formation

Polyketide Synthase (PKS) Modular Architecture

Cosmomycin’s tetracyclic aglycone, ε-rhodomycinone, is synthesized by a type II PKS system with iterative modular functions [1] [7]:

  • Chain initiation: CosB (KSα) and CosC (KSβ/CLF) load a propionyl-CoA starter unit and extend it via 9 malonyl-CoA condensations.
  • Chain elongation: CosE (ACP) shuttles growing polyketide intermediates between catalytic domains.
  • First-ring cyclization: CosF (aromatase) catalyzes C-9/C-14 aldol condensation, while CosY (cyclase) mediates C-7/C-12 ring closure [7].

The PKS architecture lacks embedded reductive domains, necessitating trans-acting ketoreductases (e.g., CosX) for post-elongation modifications [7].

Reductive Modifications at C-7 and C-10 Positions

The cosmomycin aglycone undergoes stereo-specific reductions:

  • C-7 hydroxylation: A FAD-dependent monooxygenase (CosS) oxidizes the C-7 position to a hydroxyl group, a prerequisite for subsequent glycosylation [7].
  • C-10 reduction: A short-chain dehydrogenase/reductase (CosL) reduces the C-10 carbonyl to a hydroxyl moiety, enabling attachment of the second trisaccharide chain [5]. Notably, cytorhodin-producing strains use CytA to remove the C-7 oxygen, underscoring how redox modifications diversify anthracycline scaffolds [5].

Regulatory Elements Governing Cluster Expression

Cross-Talk Between Biosynthesis and Resistance Genes

The cosmomycin BGC co-localizes resistance genes with biosynthetic machinery, enabling synchronized expression:

  • Efflux systems: The ABC transporter CosI/J exports cosmomycin B from the cytoplasm, reducing intracellular toxicity [2]. Heterologous expression of cosI/J in E. coli confers resistance to anthracyclines by decreasing intracellular accumulation by 80% [2].
  • DNA repair coordination: CosU (UvrA-like protein) binds damaged DNA caused by cosmomycin intercalation, facilitating nucleotide excision repair [2].
  • Oxidative stress mitigation: Mycothiol peroxidase (CosP) detoxifies H₂O₂ generated during anthracycline redox cycling. Deletion of cosP increases ROS sensitivity by 3-fold and impairs cosmomycin production, linking self-resistance to pathway viability [2] [4].

This triad of resistance mechanisms—efflux, DNA repair, and ROS detoxification—ensures producer survival during biosynthesis (Figure 1) [2].

Figure 1: Self-Resistance Mechanisms in Cosmomycin Producers

[ Biosynthetic Genes (e.g., *cosG*, *cosK*) ]  ↓  [ Anthracycline Production ] → [ ROS Generation ] → [ CosP Detoxification ]  ↓  [ DNA Intercalation ] → [ CosU-Mediated Repair ]  ↓  [ CosI/J Efflux ] → [ Extracellular Sequestration ]  

Properties

CAS Number

40795-73-1

Product Name

Cosmomycin B

IUPAC Name

(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C40H53NO14

Molecular Weight

771.8 g/mol

InChI

InChI=1S/C40H53NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22-23,25-28,37-39,42-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,23-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1

InChI Key

MYQIMJTUIOIEOX-LVWNLLCFSA-N

SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

Synonyms

cosmomycin B
rhodilunancin B

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

Isomeric SMILES

CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

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